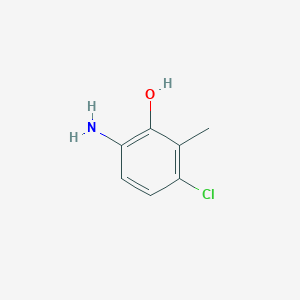

6-Amino-3-chloro-2-methylphenol

Description

BenchChem offers high-quality 6-Amino-3-chloro-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-chloro-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

6-amino-3-chloro-2-methylphenol |

InChI |

InChI=1S/C7H8ClNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3 |

InChI Key |

NSQGPNQIOIVSGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 6-Amino-3-chloro-2-methylphenol.

An In-depth Technical Guide to the Synthesis of 6-Amino-3-chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-chloro-2-methylphenol is a substituted aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique structure, featuring amino, chloro, methyl, and hydroxyl functional groups, makes it a versatile intermediate for the synthesis of a variety of target molecules, including specialized dyes and pigments, as well as active pharmaceutical ingredients (APIs).[1][2][3] The strategic placement of these substituents allows for a range of chemical modifications, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of a viable synthetic pathway to 6-Amino-3-chloro-2-methylphenol, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Overall Synthetic Strategy

The synthesis of 6-Amino-3-chloro-2-methylphenol can be efficiently achieved through a two-step process commencing with the commercially available starting material, 3-chloro-2-methylphenol. The overarching strategy involves:

-

Electrophilic Nitration : Introduction of a nitro group onto the aromatic ring of 3-chloro-2-methylphenol to yield the key intermediate, 3-chloro-2-methyl-6-nitrophenol.

-

Chemoselective Reduction : Reduction of the nitro group of the intermediate to the corresponding primary amine, affording the final product.

The following diagram illustrates the conceptual workflow of this synthetic approach.

Caption: Overall synthetic workflow for 6-Amino-3-chloro-2-methylphenol.

Part 1: Synthesis of 3-Chloro-2-methyl-6-nitrophenol via Electrophilic Nitration

The initial step in this synthesis is the regioselective nitration of 3-chloro-2-methylphenol. The success of this step hinges on controlling the position of the incoming nitro group on the aromatic ring.

Mechanistic Insights and Regioselectivity

The directing effects of the substituents on the aromatic ring of 3-chloro-2-methylphenol govern the outcome of the electrophilic nitration. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The strong activating and directing effect of the hydroxyl group typically dominates.

Considering the positions relative to the hydroxyl group (at C1):

-

Ortho-positions : C2 and C6

-

Para-position : C4

The C2 position is already substituted with a methyl group. The C6 position is sterically accessible. The C4 position is another potential site for substitution. The interplay of these directing effects and steric hindrance favors the nitration at the C6 position, leading to the desired intermediate, 3-chloro-2-methyl-6-nitrophenol. While other isomers may form in minor quantities, careful control of reaction conditions can maximize the yield of the target isomer.

Caption: Electrophilic nitration of 3-chloro-2-methylphenol.

Experimental Protocol

This protocol is adapted from a similar nitration of a substituted phenol.[2]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloro-2-methylphenol (1 equivalent) to glacial acetic acid.

-

Cooling : Cool the resulting solution to 8-10°C in an ice-water bath with constant stirring.

-

Addition of Nitrating Agent : Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15°C.

-

Reaction Monitoring : After the addition is complete, continue stirring the mixture at 10-15°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Isolation : The crude 3-chloro-2-methyl-6-nitrophenol can be further purified by recrystallization or column chromatography.

Data Summary: Nitration

| Parameter | Value |

| Reactants | |

| 3-chloro-2-methylphenol | 1.0 eq |

| Nitric Acid (conc.) | 1.1 eq |

| Sulfuric Acid (conc.) | Catalytic |

| Glacial Acetic Acid | Solvent |

| Reaction Conditions | |

| Temperature | 8-15°C |

| Reaction Time | 3-5 hours |

| Expected Outcome | |

| Product | 3-chloro-2-methyl-6-nitrophenol |

| Appearance | Yellow Solid |

| Expected Yield | 70-85% (based on similar reactions) |

Part 2: Reduction of 3-Chloro-2-methyl-6-nitrophenol to 6-Amino-3-chloro-2-methylphenol

The final step is the chemoselective reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic chemistry, with several reliable methods available.

Discussion of Reducing Agents

A variety of reagents can effectively reduce aromatic nitro groups to amines.[4][5] Common methods include:

-

Catalytic Hydrogenation : This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[6] It typically proceeds under mild conditions with high yields.

-

Metal-Acid Systems : Reagents like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and cost-effective choices for this reduction.[5]

For this guide, we will detail the catalytic hydrogenation method using Palladium on Carbon (Pd/C) due to its high efficiency and cleaner reaction profile.

Caption: Catalytic reduction of the nitro intermediate.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup : To a hydrogenation vessel, add 3-chloro-2-methyl-6-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Catalyst Removal : Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification : The resulting crude 6-Amino-3-chloro-2-methylphenol can be purified by recrystallization from an appropriate solvent system.

Data Summary: Reduction

| Parameter | Value |

| Reactants | |

| 3-chloro-2-methyl-6-nitrophenol | 1.0 eq |

| 10% Palladium on Carbon | 1-5 mol% |

| Hydrogen Gas | 1-3 atm |

| Ethanol/Ethyl Acetate | Solvent |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Expected Outcome | |

| Product | 6-Amino-3-chloro-2-methylphenol |

| Appearance | Off-white to light brown solid |

| Expected Yield | >90% |

Characterization

The identity and purity of the final product, 6-Amino-3-chloro-2-methylphenol, should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups (O-H, N-H, C-Cl stretches).

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Melting Point : To assess the purity of the crystalline solid.

Safety Considerations

-

Nitrating Agents : Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogenation : Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a properly rated and maintained pressure vessel. Ensure the system is free of leaks and that all potential ignition sources are eliminated. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care during filtration.

-

Solvents : Organic solvents used in extraction and reaction are flammable. Avoid open flames and ensure adequate ventilation.

-

Product Handling : The toxicological properties of the intermediate and final product may not be fully characterized. Handle with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 6-Amino-3-chloro-2-methylphenol is a well-defined process that relies on fundamental organic reactions. By starting with 3-chloro-2-methylphenol, a regioselective nitration followed by a high-yielding reduction provides a reliable and efficient pathway to this valuable chemical intermediate. The protocols outlined in this guide, when executed with precision and appropriate safety measures, offer a robust method for researchers and drug development professionals to access this important building block for their synthetic endeavors.

References

-

Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Retrieved from [Link]

-

ACS Publications. (2022, October 6). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

PMC. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

ScienceDirect. (2016, January 28). Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles. Journal of Colloid and Interface Science. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, March 6). Major product of mononitration of 3-methylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-nitrophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.

-

Wikipedia. (n.d.). 2-Chloro-m-cresol. Retrieved from [Link]

-

J-STAGE. (n.d.). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Retrieved from [Link]

-

MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 84540-50-1: 3-Amino-2-chloro-6-methylphenol [cymitquimica.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ee.hnu.edu.cn [ee.hnu.edu.cn]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 6-Amino-3-chloro-2-methylphenol

Prepared by: Gemini, Senior Application Scientist

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. Poor solubility can lead to challenging formulation development, variable absorption, and insufficient drug exposure, representing a significant hurdle in the path to clinical success.

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-3-chloro-2-methylphenol, a substituted aminophenol of interest in synthetic and medicinal chemistry. As a molecule possessing both acidic (phenolic hydroxyl) and basic (amino) functional groups, its solubility is intricately linked to the physicochemical properties of the solvent system, particularly pH. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and predictive insights to facilitate informed decision-making in the laboratory. We will explore the molecule's physicochemical profile, detail robust methodologies for solubility determination, and present an expected solubility profile across a range of relevant solvent systems.

Physicochemical Profile and Its Influence on Solubility

Understanding the inherent properties of 6-Amino-3-chloro-2-methylphenol is fundamental to predicting its behavior in solution. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from analogous structures like other aminophenols and substituted cresols.

The structure features a phenol ring substituted with a methyl group (making it a cresol), a chloro group, and an amino group. This combination of functional groups dictates its solubility:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents like water and alcohols.[1] It is also weakly acidic, allowing for deprotonation in basic solutions to form a highly soluble phenoxide salt.[2]

-

Amino (-NH₂) Group: This group is also polar and a hydrogen bond donor/acceptor. It is weakly basic and can be protonated in acidic solutions to form a soluble ammonium salt.[3]

-

Methyl (-CH₃) and Chloro (-Cl) Groups: These substituents increase the lipophilicity (oil-loving nature) of the molecule, which tends to decrease aqueous solubility.

-

Aromatic Ring: The benzene ring itself is non-polar and contributes to the molecule's overall hydrophobicity.

The interplay of these groups results in an amphoteric molecule with limited intrinsic aqueous solubility but enhanced solubility at pH extremes where it can form salts.

Table 1: Predicted Physicochemical Properties of 6-Amino-3-chloro-2-methylphenol

| Property | Predicted Value / Insight | Rationale / Source |

| Molecular Formula | C₇H₈ClNO | Based on chemical structure.[4][5] |

| Molecular Weight | 157.60 g/mol | Based on chemical structure.[6] |

| Appearance | Off-white to yellow/brown solid | Inferred from similar compounds.[4] |

| pKa (Acidic, Phenol) | ~8-10 | Phenols are weakly acidic. The exact value is influenced by the electron-withdrawing chloro group and electron-donating amino/methyl groups. For comparison, the acidic pKa of a similar compound, 6-amino-2,4-dichloro-3-methylphenol, is predicted to be 7.97.[7] |

| pKa (Basic, Amine) | ~3-5 | Anilines are weakly basic. For comparison, the basic pKa of 6-amino-2,4-dichloro-3-methylphenol is predicted to be 3.58.[7] |

| LogP (Octanol-Water) | ~2.0 - 2.5 | The presence of chloro and methyl groups suggests moderate lipophilicity. The predicted LogKow for the di-chloro analog is 2.35.[7] |

The Theoretical Framework: pH-Dependent Solubility

The solubility of 6-Amino-3-chloro-2-methylphenol in aqueous media is profoundly dependent on pH due to its amphoteric nature.[3] The molecule's charge state changes as a function of pH, directly impacting its interaction with polar water molecules.

-

In Acidic Solution (pH < pKa of amine): The amino group becomes protonated (-NH₃⁺), forming a cationic salt. This charged species is significantly more polar than the neutral molecule, leading to a sharp increase in aqueous solubility.[8]

-

In Neutral Solution (pKa of amine < pH < pKa of phenol): The molecule exists predominantly in its neutral, zwitterionic form. In this state, intermolecular forces in the crystal lattice are strongest, and interactions with water are weakest, resulting in minimum aqueous solubility.[9]

-

In Basic Solution (pH > pKa of phenol): The phenolic hydroxyl group is deprotonated, forming a negatively charged phenoxide ion (-O⁻). This anionic salt is also highly soluble in water.[2]

This behavior is a classic example of how understanding the pKa of a compound is crucial for controlling its solubility in formulation and analytical workflows.

Caption: pH-dependent ionization of 6-Amino-3-chloro-2-methylphenol.

Experimental Determination of Solubility: Protocols and Rationale

Accurate determination of solubility requires robust and well-controlled experimental methods. The "gold standard" is the equilibrium or thermodynamic solubility method, which measures the concentration of a saturated solution after a sufficient incubation period.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method determines the thermodynamic solubility, representing the true equilibrium concentration of the solute in a solvent at a specific temperature.

Objective: To determine the solubility of 6-Amino-3-chloro-2-methylphenol in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

6-Amino-3-chloro-2-methylphenol (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector for quantification

Methodology:

-

Preparation: Add an excess amount of solid 6-Amino-3-chloro-2-methylphenol to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~5-10 mg of compound to 1 mL of solvent.[10]

-

Incubation: Add 1.0 mL of the desired solvent to each vial. Cap the vials securely.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium. The agitation ensures maximum surface area contact between the solid and the solvent.

-

Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Sample Collection: Carefully collect a known volume of the clear supernatant from the top of each vial. Avoid disturbing the solid pellet at the bottom.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). Perform a precise serial dilution (e.g., 1:100 or 1:1000) depending on the expected solubility.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µg/mL.

Caption: Experimental workflow for equilibrium solubility determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of aromatic compounds like 6-Amino-3-chloro-2-methylphenol.[11][12][13]

Protocol: Reverse-Phase HPLC Method

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column, autosampler, pump, and UV-Vis detector.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol). A gradient or isocratic method can be developed.

-

Detection: The UV detector wavelength should be set to a lambda max (λmax) of the compound to ensure maximum sensitivity. For aminophenols, this is typically in the 270-290 nm range.[12]

-

Calibration: Prepare a set of calibration standards of known concentrations of 6-Amino-3-chloro-2-methylphenol in the mobile phase.

-

Analysis: Inject the diluted samples from the solubility experiment and the calibration standards.

-

Data Processing: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the unknown samples.

Expected Solubility Profile

Based on the principles of "like dissolves like" and the physicochemical properties of the molecule, a qualitative solubility profile can be predicted.[14] This serves as a valuable guide for solvent selection in synthesis, purification, and formulation.

Table 2: Expected Qualitative Solubility of 6-Amino-3-chloro-2-methylphenol

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Aqueous (Acidic) | 0.1 M HCl | High | Forms a soluble cationic ammonium salt.[3] |

| Aqueous (Neutral) | Water, pH 7.4 Buffer | Very Low / Low | Exists in the neutral form with low polarity.[9] |

| Aqueous (Basic) | 0.1 M NaOH | High | Forms a soluble anionic phenoxide salt.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the -OH and -NH₂ groups.[15] |

| Polar Aprotic | DMSO, DMF | High | Effective at solvating polar molecules with multiple functional groups.[16] |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Low to Moderate | Less effective than DMSO/DMF but can be useful. |

| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Low | The molecule's polarity limits solubility in these solvents. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The hydrophobic nature of these solvents is incompatible with the polar functional groups.[14] |

| Green Solvents | Propylene Carbonate, 2-MeTHF | Low to Moderate | Solubility would need to be empirically determined, but some greener polar aprotics may be effective.[17][18] |

Conclusion and Forward Outlook

The solubility of 6-Amino-3-chloro-2-methylphenol is a complex but predictable property governed by its amphoteric chemical nature. While intrinsically low in neutral water, its solubility can be dramatically enhanced in both acidic and basic aqueous solutions through salt formation. For organic applications, polar solvents, particularly aprotic ones like DMSO and protic ones like methanol, are expected to be effective.

This guide provides the theoretical foundation and practical, self-validating protocols necessary for researchers to accurately determine and understand the solubility of this compound. By applying the detailed shake-flask method and a robust HPLC-UV quantification technique, drug development professionals can generate the high-quality data needed to overcome solubility challenges and advance their research programs. The principles and methodologies outlined herein are fundamental to navigating the critical path of pharmaceutical development.

References

- Gazal, U., Khan, I., & Bhat, A. H. (2020). Ionic liquids as green solvents in the pharmaceutical industry. In Green Sustainable Process for Chemical and Environmental Engineering and Science (pp. 41-54). Elsevier.

- BenchChem. (2025). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions. BenchChem.

- University of Notre Dame. (2023, October 4). Green Solvents in the Pharmaceutical Industry. Fresh Writing.

- Solubility of Things. (n.d.). 4-Aminophenol | Solubility of Things.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. (1997, July 7). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Wikipedia. (n.d.). Green solvent.

- Photrio.com Photography Forums. (2026, January 23). P-Aminophenol HCL won't dissolve.

- EPA. (2025, October 15). Phenol, 6-amino-2,4-dichloro-3-methyl- Properties.

- Pharmaceutical Technology. (2026, January 30).

- ACS Publications. (n.d.). Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry.

- ETERNAL. (n.d.). optimized used of solvents in active pharmaceutical ingredients production.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Unknown. (n.d.). Simultaneous Spectrophotometric Determination of o-Aminophenol and p-Aminophenol Using H-Point Standard Addition Method.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Taylor & Francis. (n.d.).

- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals.

- RSC Publishing. (2024, May 17).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- EMBIBE. (2023, January 25).

- SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.

- PubChem. (n.d.). 6-Amino-3-chloro-2-methylbenzenethiol.

- Wikipedia. (n.d.). Phenol.

- PMC. (n.d.).

- OECD Existing Chemicals D

- Pure Synth. (n.d.). 6-Amino-24-Dichloro-3-Methylphenol Hydrochloride 98.0%(HPLC).

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.

- Thermo Fisher Scientific. (2025, September 24).

- BLD Pharm. (n.d.). 861315-06-2|6-Amino-3-chloro-2-methylphenol.

- TCI Chemicals. (n.d.). 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride | 39549-31-0.

- TCI Chemicals. (2025, January 7).

- Fisher Scientific. (n.d.).

- Chem-Impex. (n.d.). 3-Amino-2-chloro-6-methylphenol.

- CymitQuimica. (n.d.). CAS 84540-50-1: 3-Amino-2-chloro-6-methylphenol.

- Apollo Scientific. (n.d.). 3-Amino-2-chloro-6-methylphenol.

- CIR Report Data Sheet. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.

- European Commission. (2012, June 26). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-2-chloro-6-methylphenol | 84540-50-1.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-2-chloro-6-methylphenol | CAS 84540-50-1.

- ChemicalBook. (2025, September 20). 3-Amino-2-chlor-6-methylphenol | 84540-50-1.

- EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

- ChemicalBook. (2026, January 13). 3-CHLORO-2-METHYLPHENOL | 3260-87-5.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. embibe.com [embibe.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 84540-50-1: 3-Amino-2-chloro-6-methylphenol [cymitquimica.com]

- 6. 3-Amino-2-chloro-6-methylphenol | CAS 84540-50-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. public.websites.umich.edu [public.websites.umich.edu]

- 9. P-Aminophenol HCL won't dissolve | Photrio.com Photography Forums [photrio.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. epa.gov [epa.gov]

- 14. chem.ws [chem.ws]

- 15. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Green solvent - Wikipedia [en.wikipedia.org]

- 18. eternalproject.eu [eternalproject.eu]

Spectroscopic Data of 6-Amino-3-chloro-2-methylphenol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Amino-3-chloro-2-methylphenol (CAS No. 861315-06-2). This valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules requires precise analytical confirmation of its structure. This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to 6-Amino-3-chloro-2-methylphenol

6-Amino-3-chloro-2-methylphenol is a substituted aromatic compound with the molecular formula C₇H₈ClNO. Its structure, featuring an amino group, a hydroxyl group, a chlorine atom, and a methyl group on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity and purity of the compound, which is a critical step in any research or development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Amino-3-chloro-2-methylphenol, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing information about the functional groups and their relative positions. The splitting of signals (multiplicity) arises from the interaction with neighboring protons (spin-spin coupling), revealing connectivity within the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 6.6 | d | 1H | Ar-H |

| ~ 4.5 (broad) | s | 2H | -NH₂ |

| ~ 5.0 (broad) | s | 1H | -OH |

| ~ 2.1 | s | 3H | -CH₃ |

Interpretation and Rationale:

-

The two aromatic protons are expected to appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chlorine atom.

-

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The addition of a small amount of D₂O would typically cause these signals to disappear, confirming their assignment.

-

The methyl (-CH₃) protons appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 145 | C-OH |

| ~ 140 | C-NH₂ |

| ~ 125 | C-Cl |

| ~ 120 | C-H |

| ~ 118 | C-H |

| ~ 115 | C-CH₃ |

| ~ 15 | -CH₃ |

Interpretation and Rationale:

-

The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are expected to be the most downfield-shifted aromatic carbons.

-

The carbon bearing the chlorine atom (C-Cl) will also be deshielded.

-

The carbons attached to hydrogen (C-H) and the methyl group (C-CH₃) will have distinct chemical shifts based on their positions relative to the other substituents.

-

The methyl carbon (-CH₃) will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Amino-3-chloro-2-methylphenol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1620-1580 | Medium | N-H bending and Aromatic C=C stretching |

| 1470-1430 | Medium | Aromatic C=C stretching |

| 1250-1180 | Strong | C-O stretching (phenol) |

| 1100-1000 | Medium | C-Cl stretching |

Interpretation and Rationale:

-

The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methyl group.

-

The absorptions in the "fingerprint region" (below 1500 cm⁻¹) are characteristic of the molecule as a whole and include vibrations from C=C bonds in the aromatic ring, the C-O bond of the phenol, and the C-Cl bond.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight of 6-Amino-3-chloro-2-methylphenol (C₇H₈ClNO), which is approximately 157.6 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z ≈ 159.6 with an intensity of about one-third of the M⁺ peak.[1]

-

Key Fragmentation Peaks: Fragmentation is likely to occur through the loss of small, stable molecules or radicals. Expected fragments include:

-

Loss of a methyl group (-CH₃)

-

Loss of a chlorine atom (-Cl)

-

Loss of carbon monoxide (-CO) from the phenolic ring

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and would be suitable for this compound. Electrospray Ionization (ESI) could also be used, particularly if the analysis is coupled with liquid chromatography.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or after separation by gas or liquid chromatography).

-

Acquire the mass spectrum over a suitable m/z range.

-

The resulting spectrum will show the relative abundance of different ions as a function of their m/z ratio.

-

Summary of Spectroscopic Data

| Technique | Key Predicted Data |

| ¹H NMR | Aromatic protons (~6.6-6.8 ppm), -NH₂ (~4.5 ppm), -OH (~5.0 ppm), -CH₃ (~2.1 ppm) |

| ¹³C NMR | Aromatic carbons (~115-145 ppm), Methyl carbon (~15 ppm) |

| IR | O-H/N-H stretch (3400-3200 cm⁻¹), Aromatic/Aliphatic C-H stretch, C=C, C-O, C-Cl stretches |

| MS | Molecular ion peak (M⁺) at m/z ≈ 157.6 with a characteristic M+2 peak at m/z ≈ 159.6 |

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of 6-Amino-3-chloro-2-methylphenol.

Sources

IUPAC name and synonyms for 6-Amino-3-chloro-2-methylphenol.

An In-depth Technical Guide to 3-Amino-2-chloro-6-methylphenol

Authored by: Gemini, Senior Application Scientist

Introduction

3-Amino-2-chloro-6-methylphenol is a versatile aromatic compound of significant interest to researchers and professionals in drug development, chemical synthesis, and materials science. Its unique molecular architecture, featuring an aminophenol core with chloro and methyl substituents, provides multiple reactive sites, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This guide offers a comprehensive overview of its chemical identity, physicochemical properties, key applications, and essential safety protocols, providing a critical resource for its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Nomenclature

Establishing the precise chemical identity of a compound is fundamental for accurate research and regulatory compliance. The nomenclature and structural representation of 3-Amino-2-chloro-6-methylphenol are detailed below.

IUPAC Name: 3-amino-2-chloro-6-methylphenol[2]

CAS Number: 84540-50-1[2][3][4][5]

Molecular Formula: C₇H₈ClNO[2][3]

Molecular Weight: 157.60 g/mol [2][3][5]

Synonyms

The compound is known by several synonyms in the literature and commercial listings, which can be a source of confusion. The following table consolidates the most frequently encountered names.

| Synonym | Source |

| 5-Amino-6-chloro-o-cresol | [2][4][5] |

| 2-Methyl-5-amino-6-chlorophenol | [2][3] |

| 4-Amino-3-chloro-2-hydroxytoluene | [3][4] |

| 2-Chloro-3-hydroxy-4-methylaniline | [4] |

| 2-Chloro-4-methyl-3-hydroxyaniline | |

| PHENOL, 3-AMINO-2-CHLORO-6-METHYL- | [2] |

Chemical Structure

The structural formula of 3-Amino-2-chloro-6-methylphenol is crucial for understanding its reactivity. The relative positions of the amino, chloro, hydroxyl, and methyl groups on the benzene ring dictate its chemical behavior.

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 3-Amino-2-chloro-6-methylphenol.

GHS Hazard Statements

-

Harmful if swallowed. [4][6][7]* Causes skin irritation. [4][8][6][7]* Causes serious eye irritation. [4][8][6][7]* May cause respiratory irritation. [4][6][7]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

First-Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. [6]* If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice. [8][6]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [6]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [8][6]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [8][6][7]Store locked up. [6]* Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. [8][6]

Caption: Workflow for the safe handling of chemical reagents.

Representative Experimental Protocol: Synthesis of an Azo Dye

The following is a generalized protocol to illustrate the use of 3-Amino-2-chloro-6-methylphenol as a diazo component in the synthesis of an azo dye. This is a representative example and should be adapted and optimized based on the specific target molecule and laboratory safety protocols.

Objective: To synthesize an azo dye using 3-Amino-2-chloro-6-methylphenol.

Materials:

-

3-Amino-2-chloro-6-methylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

A coupling agent (e.g., N,N-dimethylaniline or a phenol derivative)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Diazotization: a. Dissolve a molar equivalent of 3-Amino-2-chloro-6-methylphenol in dilute hydrochloric acid in a beaker, cooling the mixture to 0-5 °C in an ice bath with constant stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition. c. Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

-

Coupling Reaction: a. In a separate beaker, dissolve a molar equivalent of the chosen coupling agent in a suitable solvent (e.g., dilute aqueous sodium hydroxide for phenols). Cool this solution to 0-5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. c. A colored precipitate, the azo dye, should form immediately. The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction. d. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the dye with cold water to remove any unreacted starting materials and salts. c. The crude dye can be purified by recrystallization from an appropriate solvent.

-

Characterization: a. The final product should be characterized using appropriate analytical techniques, such as melting point determination, UV-Vis spectroscopy, and NMR spectroscopy, to confirm its identity and purity.

Conclusion

3-Amino-2-chloro-6-methylphenol is a chemical intermediate with a diverse range of applications, from the synthesis of vibrant dyes to the development of novel pharmaceuticals and agrochemicals. Its utility is underscored by the multiple reactive sites within its structure. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and responsible use in research and development.

References

- Fisher Scientific. (2025, December 24).

- Chem Service. (2017, May 15).

-

PubChem. 6-Amino-3-chloro-2-methylbenzenethiol. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 24).

-

PubChem. 5-Amino-6-Chloro-o-Cresol. Retrieved from [Link]

- TCI Chemicals. (2025, January 7). SAFETY DATA SHEET: 3-Amino-2-chloro-6-methylphenol.

- Chem-Impex. (2026, January 29). The Role of 3-Amino-2-chloro-6-methylphenol in Chemical Synthesis and Manufacturing.

- ChemicalBook. (2025, September 20). 3-Amino-2-chlor-6-methylphenol.

- Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.

- European Commission. (2009, December 8). Opinion of the Scientific Committee on Consumer Safety on 5-amino-6-chloro-o-cresol (A94).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Amino-6-Chloro-o-Cresol | C7H8ClNO | CID 157641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 84540-50-1 Cas No. | 3-Amino-2-chloro-6-methylphenol | Apollo [store.apolloscientific.co.uk]

- 5. 3-Amino-2-chloro-6-methylphenol | CAS 84540-50-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

Strategic Guide: Reactivity of Amino and Chloro Functional Groups in Drug Discovery

Executive Summary: The Yin and Yang of Scaffold Design

In the architecture of small molecule therapeutics, the amino (

Mastering the interplay between these two groups is not merely about knowing their individual reactions; it is about understanding their orthogonality . This guide synthesizes the mechanistic causality, chemoselectivity strategies, and validated protocols required to manipulate these groups with precision.

The Amino Group: Modulation of the Nucleophile[1]

The reactivity of the amino group is governed by its lone pair availability. In drug discovery, the primary challenge is not making the amine react, but preventing it from reacting promiscuously or poisoning catalysts.

Electronic Profiling & pKa

The nucleophilicity of an amine correlates with its basicity (

-

Aliphatic Amines (

): Highly nucleophilic. Require proton scavengers (DIPEA, TEA) to maintain the free base form during coupling. -

Anilines (

): Poor nucleophiles. Often require hyper-active electrophiles (acid chlorides) or specific coupling reagents (HATU/COMU) rather than standard carbodiimides.

The Amide Coupling Engine

According to the foundational analysis by Roughley and Jordan (J. Med. Chem.), amide coupling remains the single most utilized reaction in medicinal chemistry.

Mechanism & Causality: The reaction is thermodynamically favorable but kinetically inhibited. Coupling reagents (e.g., HATU, EDC) function by converting the inert carboxylic acid -OH into a potent leaving group (active ester).

-

Why HATU? The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (anchimeric assistance) to accelerate the amine attack, crucial for sterically hindered or electron-deficient amines (like chloroanilines).

Visualization: Activated Amide Coupling Cycle

Figure 1: The activation-addition-elimination cycle of amide coupling. The rate-determining step for unreactive amines is often the attack on the Active Ester.

The Chloro Group: The Gateway Electrophile

While bromo- and iodo- groups are often preferred for early-stage discovery due to weaker bond strengths, the chloro group is preferred in late-stage development due to atom economy and lower cost. Its reactivity is context-dependent.

Nucleophilic Aromatic Substitution ( )

On electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines), the chloro group acts as a leaving group.

-

The Fluorine Anomaly: In

, aryl fluorides are actually more reactive than aryl chlorides ( -

Causality: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of Fluorine stabilizes this anionic intermediate more effectively than Chlorine, despite the C-F bond being stronger.

Transition Metal Catalysis (Buchwald-Hartwig)

For unactivated aryl chlorides, Palladium catalysis is required. The mechanism involves the oxidative addition of Pd(0) into the C-Cl bond.

-

Ligand Design: As reviewed by Surry and Buchwald, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential to facilitate the difficult oxidative addition into the strong C-Cl bond and promote reductive elimination.

Visualization: vs. Pd-Catalysis

Figure 2: Divergent reactivity pathways for Aryl Chlorides based on electronic scaffolding.

Chemoselectivity: The "Orthogonality" Challenge

The ultimate test is reacting a molecule containing both a free amine and an aryl chloride (e.g., 4-chloroaniline).

Scenario A: Acylation of the Amine (Keeping Cl intact)

-

Challenge: The Cl group is generally inert to standard amide coupling conditions.

-

Strategy: Use standard HATU/DIPEA conditions. The Cl group will survive.

-

Risk: If using highly reactive acid chlorides, ensure no Lewis Acid is present, or you risk Friedel-Crafts side reactions (rare but possible).

Scenario B: Displacement of the Chloride (Keeping intact)

-

Challenge: The

is a competing nucleophile. It can react with itself (polymerization) or the catalyst. -

Strategy: Protection is usually required (e.g., Boc-protection of the amine) before attempting Buchwald-Hartwig coupling on the chloride.

-

Advanced Strategy: Use a "Chemoselective Catalyst." Certain Pd-NHC precatalysts can preferentially insert into the C-Cl bond and couple with an external amine faster than the internal amine can react, but this is substrate-dependent.

Validated Experimental Protocols

Protocol: High-Efficiency Amide Coupling (HATU Method)

Applicable for coupling unreactive anilines with carboxylic acids.

-

Stoichiometry: Carboxylic Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF or DMA (0.1 M concentration). Note: Avoid DCM for polar substrates.

-

Procedure:

-

Dissolve Acid and HATU in dry DMF. Stir for 5 mins (Activation Phase).

-

Add DIPEA, followed immediately by the Amine.

-

Stir at RT for 2-4 hours.

-

Monitor: LCMS for disappearance of Acid (M+1).

-

-

Workup: Dilute with EtOAc, wash with sat.

(removes DMF), then sat.

Protocol: General Buchwald-Hartwig Amination

Applicable for converting Aryl-Cl to Aryl-NH-R.

-

Stoichiometry: Aryl-Cl (1.0 eq), Amine (1.2 eq),

(1.4 eq). -

Catalyst System:

(1-2 mol%), XPhos or BrettPhos (2-4 mol%). -

Solvent: Toluene or 1,4-Dioxane (degassed).

-

Procedure:

-

Charge reaction vial with Aryl-Cl, Amine, Base, and Ligand inside a glovebox or under Argon flow.

-

Add Pd source last.

-

Add solvent and seal.

-

Heat to 80-100°C for 12 hours.

-

-

Self-Validation Check: If reaction turns black immediately (Pd black precipitation), oxygen was present. Re-run with stricter degassing.

Comparative Data: Leaving Group & Nucleophile Trends[3]

| Functional Group | Role | Reactivity Context | Key Trend/Metric |

| Amino (Alkyl) | Nucleophile | Amide Coupling | |

| Amino (Aryl) | Nucleophile | Amide Coupling | |

| Chloro (Aryl) | Electrophile | Reactivity: | |

| Chloro (Aryl) | Electrophile | Pd-Catalysis | Reactivity: |

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2]

- Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Trends. (General mechanistic grounding for SNAr section).

-

MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry.

Sources

Methodological & Application

Role of 6-Amino-3-chloro-2-methylphenol in the manufacturing of agrochemicals.

The following is a comprehensive Application Note and Protocol Guide for the role of 6-Amino-3-chloro-2-methylphenol in agrochemical manufacturing.

This guide addresses the compound's critical function as a privileged scaffold for synthesizing heterocyclic herbicides (specifically benzoxazoles) and substituted phenyl-urea pesticides.

Part 1: Executive Summary & Technical Profile

6-Amino-3-chloro-2-methylphenol (ACMP) is a high-value aromatic intermediate used primarily in the synthesis of aryloxyphenoxypropionate herbicides (the "FOPs" class) and substituted benzoxazole active ingredients. Its unique substitution pattern—featuring an amino group ortho to a hydroxyl group—makes it an ideal precursor for constructing fused heterocyclic rings, a common motif in modern agrochemicals to enhance metabolic stability and target specificity.

Chemical Identity

| Property | Specification |

| IUPAC Name | 6-Amino-3-chloro-2-methylphenol |

| Common Name | 6-Amino-3-chloro-o-cresol |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Key Functionality | Ortho-aminophenol motif (Cyclization precursor) |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water |

Core Role in Agrochemical Manufacturing

-

Heterocycle Formation: The primary application is the cyclization of the amino (-NH₂) and hydroxyl (-OH) groups with carbonic acid derivatives (e.g., phosgene, urea) to form 7-methyl-6-chloro-benzoxazole derivatives. These fused rings are the bioactive cores of several post-emergence herbicides.

-

Coupling Agent: Used in the synthesis of phenyl-urea herbicides via reaction with isocyanates, where the chloro-methyl substitution provides steric protection against rapid microbial degradation in soil.

Part 2: Synthesis & Optimization (Application Note)

Mechanistic Insight: The "Ortho-Effect" in Cyclization

The manufacturing value of 6-Amino-3-chloro-2-methylphenol lies in the relative positioning of its functional groups. The ortho relationship between the amine and hydroxyl groups allows for a rapid, high-yield cyclocondensation .

Reaction Pathway:

-

Acylation: The amino group attacks a carbonyl electrophile (e.g., carbonyldiimidazole or phosgene).

-

Cyclization: The adjacent hydroxyl group performs an intramolecular nucleophilic attack, closing the oxazole ring.

-

Result: Formation of a Benzoxazol-2-one , a scaffold found in herbicides like Fenoxaprop-P-ethyl (analogous structures).

Diagram: Synthesis of Benzoxazole Herbicide Core

The following diagram illustrates the flow from the raw intermediate to the active herbicide scaffold.

Caption: Synthetic pathway converting 6-Amino-3-chloro-2-methylphenol into a bioactive benzoxazole herbicide core.

Part 3: Experimental Protocols

Protocol A: Cyclization to Benzoxazole Scaffold

Objective: Convert 6-Amino-3-chloro-2-methylphenol into 6-chloro-7-methylbenzoxazol-2-one. Scale: Pilot (100 g basis).

Reagents & Equipment[1]

-

Substrate: 6-Amino-3-chloro-2-methylphenol (100 g, 0.63 mol).

-

Reagent: Urea (50 g, 1.3 eq) or Carbonyldiimidazole (CDI). Note: Urea is preferred for green manufacturing.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Xylene.

-

Catalyst: Catalytic amount of Pyridine.

-

Equipment: 1L Glass reactor with reflux condenser, mechanical stirrer, and N₂ purge.

Step-by-Step Procedure

-

Charging: Load 100 g of ACMP and 300 mL of NMP into the reactor. Stir until fully dissolved at 25°C.

-

Reagent Addition: Add 50 g of Urea in portions over 15 minutes.

-

Heating (Ramp 1): Slowly heat the mixture to 130°C . Ammonia (NH₃) gas evolution will begin. Scrub exhaust gas through dilute HCl.

-

Reaction (Ramp 2): Increase temperature to 170-180°C and hold for 4–6 hours. This high temperature drives the cyclization and eliminates ammonia.

-

Monitoring: Monitor by HPLC (Method B). Reaction is complete when ACMP < 0.5%.

-

Work-up:

-

Cool reaction mass to 80°C.

-

Pour slowly into 1L of ice-cold water with vigorous stirring. The product will precipitate.

-

Adjust pH to 4–5 with dilute HCl to ensure full protonation of the benzoxazolone.

-

-

Isolation: Filter the solids. Wash the cake with water (3 x 200 mL) to remove NMP and urea residues.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Target Yield: >92%

-

Purity: >98% (HPLC)

-

Protocol B: Quality Control (HPLC Method)

Objective: Quantify purity and detect critical impurities (e.g., uncyclized urea derivatives, oxidation byproducts).

| Parameter | Condition |

| Instrument | HPLC with UV-Vis / DAD Detector |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 230 nm (for benzoxazole ring) and 280 nm (for phenol) |

| Injection Vol | 5 µL |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

Acceptance Criteria:

-

Assay (ACMP): ≥ 98.5% (w/w)

-

Moisture (KF): ≤ 0.5%

-

Unknown Impurities: Each < 0.10%

Part 4: Impurity Profiling & Troubleshooting

In the manufacturing of ACMP, three critical impurities often arise. Understanding these is vital for regulatory compliance (e.g., EPA/EFSA limits).

-

Impurity A (Oxidation Dimer): formed by air oxidation of the amino-phenol moiety during storage.

-

Control: Store under Nitrogen; use antioxidants (e.g., sodium sulfite) during work-up.

-

-

Impurity B (Regioisomer): 4-Amino-3-chloro-2-methylphenol. Arises from non-selective nitration in the precursor step.

-

Control: Strict temperature control during the nitration of 3-chloro-o-cresol.

-

-

Impurity C (Over-chlorinated): 6-Amino-3,5-dichloro-2-methylphenol.

-

Control: Stoichiometric control of the chlorination step.[1]

-

QC Workflow Diagram

Caption: Quality Control decision tree for validating ACMP batches before downstream use.

Part 5: Safety & Handling (HSE)

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).

Critical Handling Protocols:

-

PPE: Nitrile gloves (0.11 mm min thickness), P2 respiratory filter (for dust), and safety goggles are mandatory.

-

Engineering Controls: All weighing and charging must be done inside a Powder Containment Booth or Fume Hood to prevent sensitization.

-

Incompatibility: Highly reactive with oxidizing agents and acid chlorides. Keep away from rust (iron oxides) which can catalyze decomposition.

References

-

European Chemicals Agency (ECHA). (2025). Registration Dossier for Chloro-amino-cresols: Toxicological Summary and Classification. Retrieved from [Link]

-

Dataintelo. (2025). Global Market Report on Amino-Chloro-Cresol Intermediates in Agrochemicals. Retrieved from [Link]

Sources

Application Notes & Protocols: Building Blocks as the Foundation of Combinatorial Chemistry Libraries

Introduction: The Modular Logic of Drug Discovery

In the landscape of modern drug discovery, the ability to rapidly synthesize and screen vast numbers of molecules is paramount. Combinatorial chemistry has emerged as a powerful engine for this exploration, enabling the systematic creation of large, diverse libraries of compounds.[1][2] At the heart of this discipline lies the concept of the "building block" – small, reactive molecules that serve as the fundamental construction units for more complex structures.[3][4][5] This guide provides an in-depth exploration of the strategic application of building blocks in the design and synthesis of combinatorial libraries, offering both the theoretical underpinnings and practical protocols for researchers in the field.

The philosophy of combinatorial chemistry is elegantly modular: by combining a limited set of building blocks in various arrangements, an exponentially large number of unique compounds can be generated.[4][6] This approach stands in stark contrast to traditional, linear synthesis, where each target molecule is crafted individually. The power of combinatorial chemistry lies in its efficiency; a single chemist can generate more compounds in a week than was previously possible in a lifetime of traditional synthesis.[6] This guide will delve into the critical considerations for selecting building blocks, the synthetic methodologies used to assemble them into libraries, and the analytical techniques required to ensure library quality.

I. The Art and Science of Library Design: Selecting the Right Building Blocks

The success of a combinatorial library is not merely a function of its size, but of its quality and relevance to the biological targets of interest. The selection of building blocks is therefore a critical first step, guided by a number of strategic considerations.

Scaffolds and Building Blocks: The Architectural Blueprint

A combinatorial library is typically built around a central "scaffold," a core molecular structure to which various building blocks are attached.[7] The scaffold provides the basic three-dimensional framework of the library members, while the building blocks introduce diversity by varying the peripheral chemical functionalities.[7] The choice of scaffold is often informed by prior knowledge of the biological target or by the desire to explore a particular region of chemical space.[7]

Building blocks are the reagents used to introduce chemical diversity into the target molecules.[8] They are typically small organic molecules with reactive functional groups that allow for their attachment to the scaffold or to other building blocks.[3][4] Common functional groups on building blocks include amines, carboxylic acids, aldehydes, and boronic acids, which can participate in a variety of robust chemical reactions.[3]

Principles of Building Block Selection for "Drug-Like" Libraries

The ultimate goal of many combinatorial libraries is the identification of new drug candidates. Therefore, the selection of building blocks is often guided by principles that increase the "drug-likeness" of the resulting library members. The most widely recognized of these is Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs.[9]

Table 1: Lipinski's Rule of Five for Oral Drug Candidates [9]

| Parameter | Guideline | Rationale |

| Molecular Weight | ≤ 500 Da | Larger molecules may have poor absorption and permeation. |

| LogP (octanol-water partition coefficient) | ≤ 5 | High lipophilicity can lead to poor solubility and high metabolic clearance. |

| Hydrogen Bond Donors | ≤ 5 | A high number of hydrogen bond donors can reduce membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | A high number of hydrogen bond acceptors can reduce membrane permeability. |

When selecting building blocks, it is crucial to consider how their properties will contribute to the overall properties of the final library members. By choosing building blocks with appropriate molecular weights, lipophilicity, and hydrogen bonding potential, researchers can increase the probability of identifying hits with favorable pharmacokinetic properties.[9][10]

Diversity-Oriented Synthesis (DOS): Exploring New Chemical Space

While traditional combinatorial chemistry often focuses on decorating a single scaffold, Diversity-Oriented Synthesis (DOS) aims to create libraries with greater structural and stereochemical diversity.[11][12] DOS strategies often employ building blocks with multiple, orthogonally reactive functional groups, allowing for the creation of complex, three-dimensional molecules.[12] The goal of DOS is to explore uncharted regions of chemical space, increasing the chances of discovering novel biological activities.[11]

II. The Synthetic Engine: Assembling Building Blocks into Libraries

Once the building blocks have been selected, the next step is to assemble them into a library. Solid-phase synthesis is the most common method for constructing combinatorial libraries due to its ease of automation and purification.[13][14]

Solid-Phase Organic Synthesis (SPOS): The Workhorse of Combinatorial Chemistry

In SPOS, the initial building block is covalently attached to an insoluble polymer support, or "resin."[13] Subsequent reactions are then carried out in a stepwise manner, with excess reagents and byproducts being easily removed by filtration and washing.[13] This greatly simplifies the purification process, which is a major bottleneck in traditional solution-phase synthesis.[13]

Table 2: Comparison of Common Solid-Phase Synthesis Resins [1][15][16][17]

| Resin Type | Core Polymer | Key Characteristics | Common Applications |

| Merrifield Resin | Polystyrene-divinylbenzene | Hydrophobic, good swelling in non-polar solvents. | General solid-phase synthesis of small molecules. |

| Wang Resin | Polystyrene-divinylbenzene | Acid-labile linker, yields carboxylic acids upon cleavage. | Synthesis of peptides and small molecules with a C-terminal acid. |

| Rink Amide Resin | Polystyrene-divinylbenzene | Acid-labile linker, yields amides upon cleavage. | Synthesis of peptide amides and small molecule amides.[1][18] |

| TentaGel Resin | Polyethylene glycol-grafted polystyrene | Good swelling in a wide range of solvents, including water. | Synthesis of peptides and other biomolecules, on-resin biological assays. |

The choice of resin and linker is critical to the success of a solid-phase synthesis.[19][20][21][22] The linker must be stable to the reaction conditions used to build the library, but readily cleavable to release the final products into solution.[22]

The "Split-and-Pool" Strategy: A Powerful Method for Library Diversification

The "split-and-pool" (or "split-mix") synthesis is a highly efficient method for creating large combinatorial libraries.[4][6][23] In this approach, the solid-phase resin is divided into multiple portions, and a different building block is added to each portion.[4][6] The portions are then recombined ("pooled"), mixed, and then split again for the next reaction cycle.[4][6][24] This process results in each bead of resin carrying a single, unique compound.[4]

Caption: The "Split-and-Pool" synthesis workflow.

DNA-Encoded Libraries (DEL): Miniaturization and Massive Scale

DNA-Encoded Library (DEL) technology represents a paradigm shift in combinatorial chemistry, enabling the synthesis and screening of libraries containing billions or even trillions of compounds.[3][25][] In this approach, each building block is tagged with a unique DNA barcode.[3][25] The "split-and-pool" synthesis is performed in solution, and the DNA tags are ligated together at each step to create a unique barcode for each final compound.[3][] The entire library can then be screened in a single tube, and the hits are identified by sequencing their DNA barcodes.[3]

Caption: Workflow for DNA-Encoded Library (DEL) synthesis and screening.

III. Protocols for Key Combinatorial Reactions

The following protocols provide detailed, step-by-step methodologies for two common reactions used in the synthesis of combinatorial libraries on solid support.

Protocol: HBTU-Mediated Amide Coupling on Rink Amide Resin

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a primary amine on a Rink Amide resin using HBTU as the coupling agent.[18]

Materials:

-

Rink Amide resin (0.3 - 0.8 mmol/g loading)

-

Fmoc-protected amino acid (3-5 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) and gently agitate for at least 30 minutes to swell the resin.[18]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) and HBTU (3-5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the amino acid/HBTU solution and allow to activate for 1-2 minutes.[18]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (ninhydrin test). If the test is positive (blue beads), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and then DCM (3 x 10 mL).

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection step, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[18]

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Precipitate the crude product by adding the filtrate to cold diethyl ether.

-

Protocol: Suzuki Coupling on Solid Support

This protocol provides a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction between an aryl halide attached to a solid support and a boronic acid in solution.[2][27][28]

Materials:

-

Aryl halide-functionalized resin

-

Aryl or heteroaryl boronic acid (1.5-3 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-4 equivalents)

-

Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

-

Reaction vessel with a reflux condenser and inert gas inlet

Procedure:

-

Resin Swelling:

-

Swell the aryl halide-functionalized resin in the chosen solvent system for at least 30 minutes.

-

-

Reaction Setup:

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

-

Monitor the reaction progress by cleaving a small sample of resin and analyzing the product by LC-MS.

-

-

Washing:

-

After the reaction is complete, cool the mixture to room temperature.

-

Drain the reaction solution and wash the resin with the reaction solvent, water, and then a series of organic solvents (e.g., DMF, DCM, methanol).

-

-

Cleavage:

-

Cleave the product from the resin using the appropriate cleavage conditions for the linker used.

-

IV. Quality Control: Ensuring the Integrity of the Library

The synthesis of a combinatorial library does not guarantee the presence or purity of the desired compounds. Therefore, rigorous quality control is essential to ensure the reliability of subsequent screening data.[29]

Analytical Techniques for Library Characterization

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the workhorse for analyzing combinatorial libraries.[30][31][32] This technique provides information on the purity of each library member and confirms its molecular weight.[30] For pooled libraries, deconvolution strategies are necessary to identify the components of the mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize library members, providing detailed structural information. However, its lower throughput makes it more suitable for the analysis of smaller, focused libraries or for detailed characterization of individual hits.

Purification of Combinatorial Libraries

Preparative HPLC is the most common method for purifying combinatorial libraries.[29] This technique allows for the separation of the desired products from unreacted starting materials, byproducts, and other impurities. Automated, high-throughput purification systems are essential for handling the large number of compounds generated in a combinatorial library.[29]

V. Conclusion: Building Blocks as the Cornerstone of Discovery